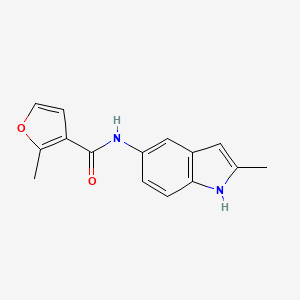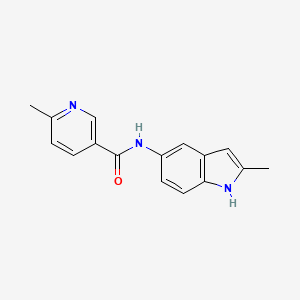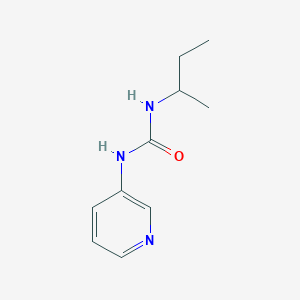
1-Butan-2-yl-3-pyridin-3-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butan-2-yl-3-pyridin-3-ylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BU-224 and is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP). NOP is a G protein-coupled receptor that is involved in various physiological processes, including pain modulation, anxiety, and addiction. BU-224 has been shown to have promising effects in preclinical studies, making it a potential candidate for further research.
Mechanism of Action
BU-224 acts as a selective antagonist of the NOP receptor, which is involved in various physiological processes, including pain modulation, anxiety, and addiction. By blocking the NOP receptor, BU-224 can modulate these processes, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
BU-224 has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain and anxiety-like behaviors in animal models. BU-224 has also been shown to have potential effects on addiction, with studies suggesting that it may reduce alcohol consumption and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
BU-224 has several advantages for use in lab experiments. It has high selectivity for the NOP receptor, making it a suitable compound for studying the effects of NOP modulation. BU-224 also has good pharmacokinetic properties, making it suitable for in vivo studies. However, BU-224 has some limitations, including its relatively low potency compared to other NOP antagonists and its limited solubility in water.
Future Directions
There are several potential future directions for research on BU-224. One area of interest is the potential use of BU-224 in the treatment of pain, anxiety, and addiction. Further studies are needed to determine the efficacy of BU-224 in these areas and to identify potential side effects. Another area of interest is the development of more potent and selective NOP antagonists, which could lead to improved therapeutic options. Additionally, studies are needed to further understand the molecular mechanisms underlying the effects of BU-224 on the NOP receptor and to identify potential downstream targets.
Synthesis Methods
The synthesis of BU-224 involves several steps, including the reaction of pyridine-3-carboxylic acid with 1-butylamine to form 1-butan-2-ylpyridin-3-ylamine. This intermediate is then reacted with isocyanate to form 1-butan-2-yl-3-pyridin-3-ylurea. The synthesis of BU-224 has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Scientific Research Applications
BU-224 has been extensively studied for its potential applications in scientific research. It has been shown to have selective antagonistic effects on the NOP receptor, making it a potential candidate for the treatment of various disorders, including pain, anxiety, and addiction. BU-224 has also been shown to have promising effects in preclinical studies of depression and alcohol addiction.
Properties
IUPAC Name |
1-butan-2-yl-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-8(2)12-10(14)13-9-5-4-6-11-7-9/h4-8H,3H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFXEGUDMYWGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
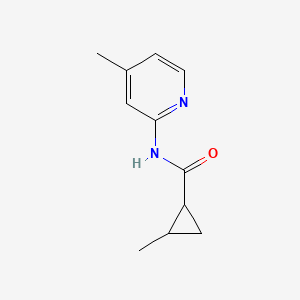
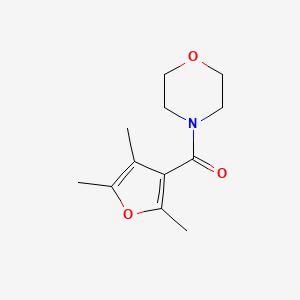
![3-[(5-Chlorothiophen-2-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7503526.png)
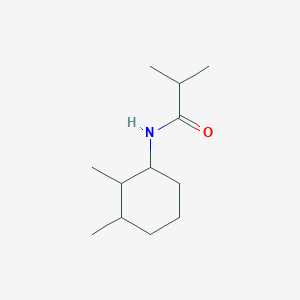
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)
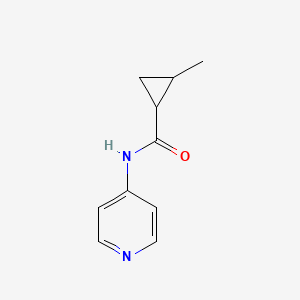
![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7503561.png)

![2-Bicyclo[2.2.1]heptanyl 4-chloropyridine-2-carboxylate](/img/structure/B7503565.png)
![N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503567.png)
